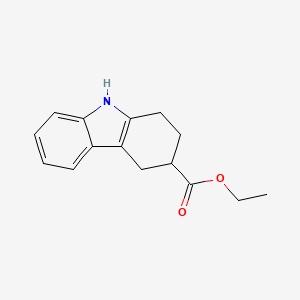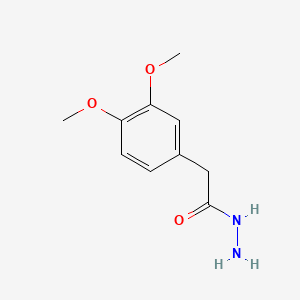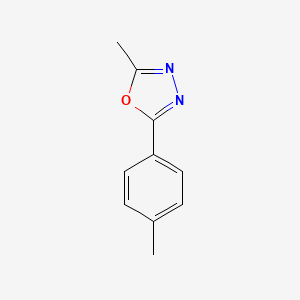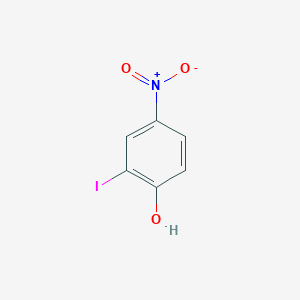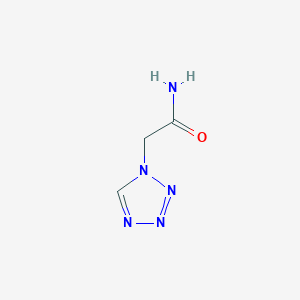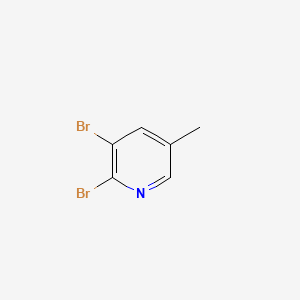![molecular formula C13H14N4O B1296379 N-[amino-(3,5-diméthylpyrazol-1-yl)méthylidène]benzamide CAS No. 51883-88-6](/img/structure/B1296379.png)
N-[amino-(3,5-diméthylpyrazol-1-yl)méthylidène]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and an imino linkage to a benzamide moiety
Applications De Recherche Scientifique
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide has several scientific research applications:
Mécanisme D'action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that similar compounds may also target this protein. LmPTR1 is a key enzyme involved in the folate pathway of certain parasites, making it a potential target for antiparasitic drugs .
Mode of Action
These interactions can lead to changes in the conformation and function of the target protein, potentially inhibiting its activity .
Biochemical Pathways
Given its potential interaction with lmptr1, it may affect the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . Disruption of this pathway could lead to impaired DNA synthesis and cell growth, particularly in rapidly dividing cells such as parasites .
Pharmacokinetics
For instance, its relatively low molecular weight (below 500 Da) and balanced hydrophilicity and lipophilicity may favor good absorption and distribution
Result of Action
If it indeed targets the lmptr1 enzyme and disrupts the folate pathway, it could potentially lead to impaired dna synthesis and cell growth, particularly in rapidly dividing cells such as parasites . This could result in the death of the parasite, providing a potential therapeutic effect .
Action Environment
The action, efficacy, and stability of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the target, the presence of competing molecules, and the physiological state of the cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole compound with a tert-butyl group.
Uniqueness
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide is unique due to its specific substitution pattern and the presence of both imino and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(3,5-dimethylpyrazole-1-carboximidoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSAMCTLHBETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=N)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
